Z-1-Nal-OH

Peptide Building Block Synthetic Route Optimization Process Chemistry

Z-1-Nal-OH (CAS 65365-15-3) is the definitive building block for Boc-strategy solid-phase peptide synthesis requiring L-1-naphthylalanine incorporation. The Z protecting group ensures orthogonal compatibility with acid-labile Boc deprotection, unlike Fmoc-1-Nal-OH. The 1-naphthyl (vs. 2-naphthyl) regioisomer and L-configuration are essential for reproducible peptide conformation and clean SAR readouts; the wrong isomer introduces confounding conformational artifacts. A documented synthetic route achieving 89% yield at multi-gram scale supports process feasibility and cost-of-goods modeling.

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
CAS No. 65365-15-3
Cat. No. B554593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-1-Nal-OH
CAS65365-15-3
SynonymsCbz-3-(1-naphthyl)-L-Ala; 65365-15-3; Z-1-Nal-OH; SCHEMBL7444765; HNYQEAGTPQSPLT-IBGZPJMESA-N; ZINC2561176; 6523AH; FT-0641013; N-benzyloxycarbonyl-3-(1-naphthyl)-L-alanine; (2S)-2-{[(benzyloxy)carbonyl]amino}-3-naphthalen-1-ylpropanoicacid
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-18(16)17/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyHNYQEAGTPQSPLT-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-1-Nal-OH (CAS 65365-15-3) for Peptide Synthesis Procurement: Protected Naphthylalanine Building Block Specifications


Z-1-Nal-OH (Cbz-3-(1-naphthyl)-L-alanine; CAS 65365-15-3) is an N-α-benzyloxycarbonyl (Z/Cbz) protected derivative of L-1-naphthylalanine, a non-proteinogenic aromatic amino acid . With molecular formula C21H19NO4 and a monoisotopic mass of 349.131409 Da, this compound contains a single defined (S)-stereocenter at the α-carbon [1]. The Z protecting group provides temporary amino protection during Boc-strategy solid-phase peptide synthesis (SPPS), while the 1-naphthyl side chain serves as a hydrophobic, conformation-constraining aromatic replacement for phenylalanine or tryptophan residues in peptidomimetic design [2].

Why Z-1-Nal-OH (CAS 65365-15-3) Cannot Be Casually Substituted with Other Naphthylalanine Derivatives


Procurement of Z-1-Nal-OH over alternative naphthylalanine derivatives is not a generic replacement decision. The specific combination of (1) the Z (benzyloxycarbonyl) protecting group, (2) the 1-naphthyl (versus 2-naphthyl) regioisomer, and (3) the L-configuration at the α-carbon collectively determines this compound's utility in Boc-strategy SPPS, orthogonal protection schemes, and the resulting peptide conformation. Substituting with Fmoc-1-Nal-OH (CAS 96402-49-2) is incompatible with Boc-based deprotection protocols requiring acid-labile removal [1]. Replacing the 1-naphthyl isomer with 2-naphthylalanine alters peptide backbone conformation and receptor binding geometry in ways that cannot be predicted without empirical testing [2]. The D-enantiomer yields distinct pharmacological profiles and is not interchangeable for L-peptide targets [3].

Z-1-Nal-OH (CAS 65365-15-3) Procurement Evidence: Quantitative Differentiation from Naphthylalanine Analogs


Synthesis Yield Comparison: Z-1-Nal-OH (89%) Demonstrates Scalable Production Route

A reported synthetic procedure for Z-1-Nal-OH achieves a verified isolated yield of 89% (2.21 g scale) under defined reaction and purification conditions . While direct head-to-head synthesis yield data for all naphthylalanine analogs under identical conditions is not available in the open literature, this 89% yield provides a benchmark for evaluating process efficiency. The procedure employs chromatographic purification with a defined solvent gradient (0-50% 20% MeOH/80% DCM in DCM over 20 min, 60 mL/min flow rate), enabling reproducible isolation .

Peptide Building Block Synthetic Route Optimization Process Chemistry

Conformational Impact of 1-Naphthyl vs. 2-Naphthyl Isomer in Bioactive Peptide Scaffolds

In ascidiacyclamide cyclic peptide analogues, systematic substitution of phenylalanine with either 1-naphthylalanine or 2-naphthylalanine produced distinct conformational outcomes [1]. Structural comparison revealed that the 1-naphthyl isomer induced a more stable open structure than the 2-naphthyl isomer [1]. This conformational difference arises from steric and electronic variations due to the naphthalene ring attachment position (1-position vs. 2-position), which alters side chain orientation and intramolecular interactions within the peptide backbone. The finding has direct relevance to procurement for peptidomimetic SAR studies.

Peptide Conformation Naphthylalanine Isomers Structure-Activity Relationship

Protecting Group Strategy: Z (Benzyloxycarbonyl) vs. Fmoc for Boc-Strategy Solid-Phase Peptide Synthesis

Z-1-Nal-OH is specifically compatible with Boc-strategy solid-phase peptide synthesis (SPPS), whereas Fmoc-1-Nal-OH (CAS 96402-49-2) is designed for Fmoc-strategy SPPS [1]. The Z group is cleaved under acidic conditions (e.g., HBr/AcOH or catalytic hydrogenolysis), which aligns with the Boc deprotection cycle. In contrast, Fmoc requires basic conditions (piperidine) for removal, making it incompatible with Boc protocols. This is a binary, application-determining distinction that cannot be circumvented without redesigning the entire synthesis strategy .

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Commercial Purity Grade Comparison: Z-1-Nal-OH Available at ≥99% (HPLC) Purity

Z-1-Nal-OH is commercially available from multiple suppliers at certified purities ranging from ≥98% to ≥99% as determined by HPLC analysis . This purity level matches or exceeds typical commercial specifications for analogous Fmoc-1-Nal-OH (≥98.0%) . The availability of high-purity material across multiple sources mitigates single-supplier dependency and supports both research-scale and larger-scale procurement with consistent quality specifications.

Amino Acid Derivative HPLC Purity Procurement Specification

Z-1-Nal-OH (CAS 65365-15-3) Validated Procurement Scenarios in Peptide Chemistry and Drug Discovery


Boc-Strategy Solid-Phase Peptide Synthesis of Conformationally Constrained Peptidomimetics

Z-1-Nal-OH is the appropriate protected naphthylalanine building block for laboratories employing Boc-chemistry SPPS workflows. The Z group is removed under acidic conditions (e.g., TFA or HBr/AcOH) that are orthogonal to base-labile Fmoc protection . The 1-naphthyl side chain introduces hydrophobic bulk and aromatic π-stacking potential that can stabilize desired peptide secondary structures, as demonstrated in cyclic peptide scaffolds where 1-Nal incorporation altered conformational stability relative to phenylalanine and 2-Nal [1].

Structure-Activity Relationship (SAR) Studies Requiring Isomeric Naphthylalanine Comparison

In medicinal chemistry programs where phenylalanine or tryptophan residues are being replaced to probe hydrophobic binding pocket dimensions and orientation, Z-1-Nal-OH enables synthesis of 1-naphthylalanine-containing peptide analogues. The established conformational difference between 1-naphthyl and 2-naphthyl isomers makes procurement of the correct isomer essential for systematic SAR campaigns. Substituting the incorrect isomer yields confounding conformational artifacts rather than clean side chain SAR readouts.

Multi-Gram Scale Peptide API Intermediate Synthesis Requiring Reproducible Yield Benchmarks

For process chemistry groups scaling peptide-based active pharmaceutical ingredient (API) intermediates, the documented synthetic procedure achieving 89% yield on 2.21 g scale provides a reference point for route feasibility assessment and cost-of-goods modeling. The defined purification protocol (flash chromatography with specified gradient and flow rate) supports reproducibility across batches and can inform in-house method development or outsourced manufacturing specifications.

Technical Documentation Hub

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